3-(Benzoxazol-2-yl)benzyl alcohol
Overview
Description
3-(Benzoxazol-2-yl)benzyl alcohol is an organic compound that features a benzoxazole ring fused to a benzyl alcohol moiety
Mechanism of Action
Target of Action
Benzoxazole derivatives, including 3-(Benzoxazol-2-yl)benzyl alcohol, have been found to exhibit a wide spectrum of pharmacological activities . They have been shown to have antimicrobial, antifungal, and anticancer activities . .
Mode of Action
Benzoxazole derivatives have been shown to inhibit the growth of various bacteria and fungi, as well as human colorectal carcinoma (hct116) cancer cell line
Biochemical Pathways
Benzoxazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Benzoxazole derivatives have been shown to exhibit antimicrobial, antifungal, and anticancer activities
Biochemical Analysis
Biochemical Properties
Benzoxazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Benzoxazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 3-(Benzoxazol-2-yl)benzyl alcohol is not well-defined. Benzoxazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific mechanisms employed by this compound remain to be determined.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzoxazol-2-yl)benzyl alcohol typically involves the condensation of 2-aminophenol with benzaldehyde derivatives under acidic or basic conditions, followed by reduction of the resulting imine to yield the desired alcohol. Common reagents used in these reactions include titanium tetraisopropoxide, mesoporous titania-alumina mixed oxide, and various metal catalysts .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of high-yielding catalytic processes. For example, the use of copper-catalyzed reactions under microwave conditions has been shown to be effective for the synthesis of benzoxazole derivatives . These methods are designed to be scalable and efficient, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(Benzoxazol-2-yl)benzyl alcohol can undergo various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzoxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The benzyl alcohol moiety can participate in nucleophilic substitution reactions to form ethers or esters
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkoxides and carboxylates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield benzoxazole-2-carboxylic acid, while nucleophilic substitution can produce benzoxazole-2-yl ethers .
Scientific Research Applications
3-(Benzoxazol-2-yl)benzyl alcohol has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex benzoxazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activity, particularly against human colorectal carcinoma cell lines
Industry: Utilized in the development of new materials with specific properties, such as fluorescence and conductivity
Comparison with Similar Compounds
Similar Compounds
2-(Benzoxazol-2-yl)phenol: Similar structure but with a phenol group instead of a benzyl alcohol.
2-(Benzoxazol-2-yl)benzoic acid: Contains a carboxylic acid group instead of a benzyl alcohol.
2-(Benzoxazol-2-yl)benzaldehyde: Features an aldehyde group instead of a benzyl alcohol
Uniqueness
3-(Benzoxazol-2-yl)benzyl alcohol is unique due to its specific combination of a benzoxazole ring and a benzyl alcohol moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[3-(1,3-benzoxazol-2-yl)phenyl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-9-10-4-3-5-11(8-10)14-15-12-6-1-2-7-13(12)17-14/h1-8,16H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISXYEFBBGCZMAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=CC(=C3)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589255 | |
Record name | [3-(1,3-Benzoxazol-2-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65540-83-2 | |
Record name | [3-(1,3-Benzoxazol-2-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [3-(1,3-benzoxazol-2-yl)phenyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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